1-(2-nitrophenyl)pyrrole-2,5-dione

Description

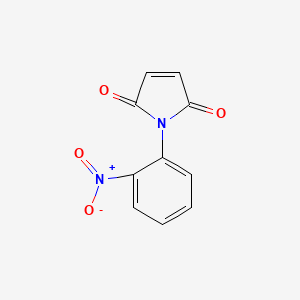

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-9-5-6-10(14)11(9)7-3-1-2-4-8(7)12(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXAYTWCHGRQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183884 | |

| Record name | Maleimide, N-(o-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-15-1 | |

| Record name | N-(2-Nitrophenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(o-Nitrophenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(o-Nitrophenyl)maleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-(o-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-NITROPHENYL)MALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(o-Nitrophenyl)maleimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M824V2TTQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-(2-Nitrophenyl)pyrrole-2,5-dione

CAS Number: 2973-15-1

This technical guide provides a comprehensive overview of 1-(2-nitrophenyl)pyrrole-2,5-dione, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and known biological activities.

Chemical and Physical Properties

This compound, also known as N-(2-nitrophenyl)maleimide, is a solid that can range in color from yellow to orange. Its strong electrophilic nature, conferred by the nitro group, makes it a valuable reagent in various chemical syntheses, particularly in Diels-Alder reactions for the formation of cyclic compounds.[1] It serves as a building block in the synthesis of potentially biologically active molecules.[1]

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2973-15-1 | [2][3][4] |

| Molecular Formula | C₁₀H₆N₂O₄ | [1][5] |

| Molecular Weight | 218.17 g/mol | [1][5] |

| Boiling Point | 386.5 °C at 760 mmHg | [1] |

| Density | 1.535 g/cm³ | [1] |

| Flash Point | 187.6 °C | [1] |

| Appearance | Yellow to orange solid | [1] |

Spectroscopic Data

-

¹H NMR: Signals corresponding to the protons on the pyrrole-2,5-dione ring and the nitrophenyl group would be expected.

-

¹³C NMR: Resonances for the carbonyl carbons of the dione, the carbons of the pyrrole ring, and the carbons of the nitrophenyl ring would be present.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the carbonyl groups (C=O), the nitro group (NO₂), and the aromatic ring would be prominent.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight.

Experimental Protocols

Synthesis of this compound

A general and common method for the synthesis of N-substituted maleimides involves a two-step process:

-

Formation of the Maleamic Acid: Reaction of the corresponding primary amine with maleic anhydride. In this case, 2-nitroaniline would be reacted with maleic anhydride in a suitable solvent like dimethylformamide (DMF) at room temperature. The reaction mixture is typically stirred for several hours, and the resulting maleamic acid intermediate is precipitated by pouring the mixture into ice water.[6]

-

Cyclodehydration to the Maleimide: The isolated maleamic acid is then subjected to cyclodehydration to form the imide ring. This is commonly achieved by chemical methods, for instance, by treatment with a dehydrating agent such as a mixture of concentrated sulfuric acid and phosphorus pentoxide. The resulting N-(2-nitrophenyl)maleimide can then be purified by recrystallization from a suitable solvent like ethanol.

The following diagram illustrates the general synthetic workflow:

Biological Activity and Signaling Pathways

The biological activities of the broader class of pyrrole-2,5-dione derivatives are diverse and well-documented. These compounds have been investigated for a range of pharmacological properties, including:

-

Anti-inflammatory and Antimicrobial activities [7]

-

Cholesterol absorption inhibition [8]

-

Anticancer properties

-

Anxiolytic effects [9]

-

Enzyme inhibition , including targeting cyclooxygenase (COX) enzymes[10]

However, specific studies on the biological activity, mechanism of action, and signaling pathways of this compound are limited in the available scientific literature. While the general activities of the pyrrole-2,5-dione core are known, the influence of the 2-nitrophenyl substituent on specific biological targets and pathways remains an area for further investigation.

The following diagram depicts a hypothetical workflow for investigating the biological activity of this compound:

References

- 1. rsc.org [rsc.org]

- 2. acgpubs.org [acgpubs.org]

- 3. 7300-93-8 CAS MSDS (1-(3-NITROPHENYL)-1H-PYRROLE-2,5-DIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2973-15-1|1-(2-Nitrophenyl)-1H-pyrrole-2,5-dione|BLD Pharm [bldpharm.com]

- 5. 1-(2-NITRO-PHENYL)-PYRROLE-2,5-DIONE CAS#: [amp.chemicalbook.com]

- 6. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 7. Page loading... [guidechem.com]

- 8. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo Evaluation of Substituted -1H-Pyrrole-2,5- Diones as Anxiolytic-Agents [jscimedcentral.com]

- 10. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-(2-nitrophenyl)maleimide: Structure, Synthesis, and Applications in Research and Development

This document provides a comprehensive overview of N-(2-nitrophenyl)maleimide, a key chemical intermediate with significant applications in polymer science and bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this guide details its chemical identity, physicochemical properties, synthesis protocols, and core applications, presenting data in a clear, structured format.

Chemical Identity and Structure

N-(2-nitrophenyl)maleimide is an organic compound derived from maleimide, featuring a 2-nitrophenyl group attached to the nitrogen atom. This substitution significantly influences the molecule's reactivity and properties.

-

IUPAC Name : 1-(2-nitrophenyl)pyrrole-2,5-dione[1]

-

Synonyms : N-o-Nitrophenylmaleimide, 1-(2-nitrophenyl)-1H-pyrrole-2,5-dione, 1-(2-nitrophenyl)-3-pyrroline-2,5-quinone[2][3][4]

-

Molecular Formula : C₁₀H₆N₂O₄[2]

The chemical structure consists of a five-membered maleimide ring double-bonded to a benzene ring, which is substituted with a nitro group at the ortho position. The presence of the nitro group makes the phenyl ring electron-deficient, and the double bond in the maleimide ring is a reactive dienophile and a Michael acceptor.[3]

A simplified representation of the N-(2-nitrophenyl)maleimide structure.

Physicochemical and Crystallographic Data

The compound's properties are summarized below. This data is critical for its application in various experimental settings.

| Property | Value | Reference |

| Physical State | Yellow to orange solid | [3] |

| Melting Point | 130-131 °C | [4] |

| Boiling Point | 386.5 ± 25.0 °C (Predicted at 760 mmHg) | [3][4] |

| Density | 1.535 ± 0.06 g/cm³ (Predicted) | [3][4] |

| CAS Number | 2973-15-1 | [2] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/n | [1] |

Hirshfeld surface analysis indicates that crystal packing is primarily influenced by H⋯O/O⋯H (54.7%), H⋯C/C⋯H (15.2%), and H⋯H (15.6%) interactions.[1]

Synthesis Protocol

The synthesis of N-(2-nitrophenyl)maleimide is typically a two-step process, starting from 2-nitroaniline and maleic anhydride.

Synthesis workflow for N-(2-nitrophenyl)maleimide.

Experimental Protocol: Two-Step Synthesis

This protocol is adapted from methodologies reported for the synthesis of N-substituted nitrophenyl maleimides.[5][6]

Step 1: Preparation of N-(2-Nitrophenyl)maleamic Acid

-

Dissolve 2-nitroaniline (13.8 g, 0.1 mol) and maleic anhydride (9.8 g, 0.1 mol) in 30 mL of dimethylformamide (DMF).

-

Stir the solution continuously for three hours at room temperature (approx. 25°C).

-

Pour the resulting reaction mixture into crushed ice to precipitate the product.

-

Filter the yellow solid precipitate and dry it under a vacuum.

-

Recrystallize the solid from methanol to obtain pure N-(2-nitrophenyl)maleamic acid. The typical yield is around 70%.[6]

Step 2: Cyclodehydration to N-(2-Nitrophenyl)maleimide

-

Treat the N-(2-nitrophenyl)maleamic acid intermediate with concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅) as dehydrating agents.

-

Stir the mixture for three hours while maintaining the temperature at 65°C.

-

After cooling, pour the reaction mixture into ice water to precipitate the final product.

-

Filter the yellow precipitate, wash it thoroughly with water, and let it dry.

-

Recrystallize the crude product from ethanol to yield pure N-(2-nitrophenyl)maleimide. Reported yields for this step are approximately 65-70%.[5][6]

Chemical Reactivity and Applications

The chemical utility of N-(2-nitrophenyl)maleimide is rooted in the reactivity of the maleimide moiety.

A. Polymer Chemistry N-substituted maleimides are valuable monomers for creating homopolymers and copolymers with high thermal stability, excellent chemical resistance, and high glass transition temperatures (Tg) due to the rigid imide rings in the polymer backbone.[1][6] N-(2-nitrophenyl)maleimide, in particular, has been used to synthesize homopolymers and copolymers with methyl methacrylate that exhibit high thermal stability and solubility in non-polar to moderately polar solvents.[1]

B. Bioconjugation and Drug Development The maleimide group is a highly efficient thiol-reactive functional group. It reacts selectively and covalently with the sulfhydryl groups of cysteine residues in proteins and peptides under mild physiological conditions.[7][8] This specific reactivity is the cornerstone of its application in creating advanced bioconjugates for therapeutic and diagnostic purposes.

-

Antibody-Drug Conjugates (ADCs): Maleimide derivatives serve as critical linkers to attach potent cytotoxic drugs to monoclonal antibodies. The antibody targets a specific antigen on cancer cells, delivering the drug payload directly to the tumor site, which enhances efficacy and minimizes systemic toxicity.[8]

-

PEGylation: Modifying proteins or drug delivery systems (like liposomes) with maleimide-terminated polyethylene glycol (PEG) can improve their pharmacokinetic profiles by increasing circulation time.[9]

-

Targeted Drug Delivery: Liposomes and other nanoparticles can be surface-modified with maleimide moieties to facilitate their binding to cell surface thiols, potentially enhancing cellular uptake and improving drug delivery efficiency.[7][9]

Application of maleimide linkers in antibody-drug conjugates (ADCs).

The development of next-generation maleimides continues to expand the possibilities for creating stable, photoactive, and cleavable bioconjugates, pushing the boundaries of targeted therapies and diagnostics.[10]

References

- 1. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2973-15-1 CAS MSDS ((2-Nitrophenyl)maleimide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. (2-Nitrophenyl)maleimide | 2973-15-1 [chemicalbook.com]

- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 6. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 7. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Nitrophenyl)pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Nitrophenyl)pyrrole-2,5-dione, also known as N-(2-nitrophenyl)maleimide, is a derivative of maleimide characterized by the presence of a nitrophenyl group attached to the nitrogen atom of the pyrrole-2,5-dione ring. The maleimide functional group is a known reactive moiety, particularly susceptible to Michael addition reactions with thiols, making it a valuable tool in bioconjugation and medicinal chemistry. The introduction of a nitro group on the phenyl ring can modulate the electronic properties and biological activity of the molecule. This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols for its synthesis and characterization, and a potential mechanism of action for this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂O₄ | |

| Molecular Weight | 218.17 g/mol | [1][2] |

| Melting Point | 130-131 °C | [2][3][4] |

| Boiling Point | 386.5 ± 25.0 °C (Predicted) | [4] |

| Density | 1.535 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | -3.93 ± 0.20 (Predicted) | [4] |

| Solubility | Based on its chemical structure, this compound is expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. It is likely to have low solubility in water and nonpolar solvents like hexane. | Inferred |

Experimental Protocols

Synthesis of this compound

The synthesis of N-substituted maleimides, including this compound, is typically a two-step process involving the formation of a maleamic acid intermediate followed by cyclodehydration.

Step 1: Synthesis of N-(2-Nitrophenyl)maleamic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 2-nitroaniline in a suitable solvent such as N,N-dimethylformamide (DMF) or ether.[5][6]

-

Addition of Maleic Anhydride: To the stirred solution, add 1 equivalent of maleic anhydride portion-wise at room temperature.[5][6]

-

Reaction: Continue stirring the reaction mixture at room temperature for a period of 2 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

-

Isolation: Upon completion, pour the reaction mixture into crushed ice with stirring. The precipitated N-(2-nitrophenyl)maleamic acid is then collected by vacuum filtration, washed with cold water, and dried under vacuum.[5]

Step 2: Cyclodehydration to this compound

-

Reaction Setup: In a flask, suspend the dried N-(2-nitrophenyl)maleamic acid in acetic anhydride containing a catalytic amount of sodium acetate.[6]

-

Reaction: Heat the mixture on a steam bath with swirling for approximately 30 minutes to effect cyclization.[6]

-

Isolation and Purification: Cool the reaction mixture and pour it into ice water to precipitate the crude this compound. Collect the solid by filtration, wash thoroughly with water, and then with a non-polar solvent like petroleum ether to remove impurities. The product can be further purified by recrystallization from a suitable solvent such as ethanol.[5][6]

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the two-step synthesis of the target compound.

Characterization Protocols

Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the proton NMR spectrum. The expected signals would include multiplets for the aromatic protons of the nitrophenyl ring and a singlet for the two equivalent protons on the pyrrole-2,5-dione ring.

-

¹³C NMR: Acquire the proton-decoupled carbon NMR spectrum. Expect signals for the carbonyl carbons, the olefinic carbons of the dione ring, and the aromatic carbons of the nitrophenyl group.

Predicted NMR Spectral Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrole-2,5-dione C-H | ~6.8-7.0 | s |

| Nitrophenyl C-H | ~7.5-8.2 | m |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165-175 |

| C=C (pyrrole-2,5-dione) | ~134-136 |

| C-Ar (pyrrole-2,5-dione attached) | ~125-135 |

| C-Ar (nitrophenyl) | ~120-150 |

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze directly using an ATR-FTIR spectrometer.

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Key expected absorption bands include those for the C=O stretching of the imide, C=C stretching of the alkene and aromatic ring, and N-O stretching of the nitro group.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) source.

-

Data Acquisition: Obtain the mass spectrum to determine the molecular weight of the compound. The molecular ion peak [M+H]⁺ would be expected at m/z 219.04.

Potential Mechanism of Action and Signaling Pathway

While specific biological studies on this compound are limited, the maleimide moiety is known to exhibit biological activity, often through its ability to act as a Michael acceptor. One well-documented mechanism for maleimides is the inhibition of topoisomerase II, a critical enzyme in DNA replication and chromosome segregation.[7][8]

Topoisomerase II functions by creating transient double-strand breaks in DNA to allow for the passage of another DNA strand, thereby resolving DNA tangles and supercoils. The catalytic cycle of topoisomerase II involves several cysteine residues that are susceptible to covalent modification. Maleimides can irreversibly bind to these cysteine residues via a Michael addition reaction, leading to the inactivation of the enzyme.[7][8] This inhibition of topoisomerase II can disrupt DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis.

Proposed Signaling Pathway: Topoisomerase II Inhibition by this compound

Caption: Potential mechanism of action via Topoisomerase II inhibition.

Conclusion

This compound is a compound of interest for researchers in medicinal chemistry and drug development due to its reactive maleimide core and the potential for the nitrophenyl substituent to influence its biological activity. This guide has provided a summary of its key physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a plausible mechanism of action based on the known reactivity of the maleimide functional group. Further research is warranted to fully elucidate the specific biological targets and therapeutic potential of this compound.

References

- 1. (2-Nitrophenyl)maleimide CAS#: 2973-15-1 [amp.chemicalbook.com]

- 2. (2-Nitrophenyl)maleimide | 2973-15-1 [amp.chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 2973-15-1 CAS MSDS ((2-Nitrophenyl)maleimide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 8. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of N-(2-nitrophenyl)maleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of N-(2-nitrophenyl)maleimide. The information is intended to support research and development activities where this compound is of interest. The guide includes a detailed synthetic protocol, tabulated spectroscopic data based on available information and chemical principles, and standardized experimental procedures for acquiring such data.

Synthesis of N-(2-nitrophenyl)maleimide

A reliable two-step synthetic procedure for N-(2-nitrophenyl)maleimide has been reported.[1] The synthesis involves the formation of the corresponding maleamic acid followed by cyclodehydration.

Experimental Protocol

Step 1: Synthesis of N-(2-nitrophenyl)maleamic acid

-

In a suitable reaction vessel, dissolve 13.8 g (0.1 mol) of 2-nitroaniline and 9.8 g (0.1 mol) of maleic anhydride in 30 mL of dimethylformamide (DMF).[1]

-

Stir the solution at 25°C for three hours.[1]

-

Pour the reaction mixture into crushed ice to precipitate the product.[1]

-

Filter the resulting yellow solid and dry it under a vacuum.[1]

-

Recrystallize the crude product from methanol to obtain pure N-(2-nitrophenyl)maleamic acid.[1]

Step 2: Synthesis of N-(2-nitrophenyl)maleimide

-

The cyclodehydration of the intermediate N-(2-nitrophenyl)maleamic acid is carried out using a dehydrating agent such as a mixture of acetic anhydride and sodium acetate.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethyl alcohol to yield N-(2-nitrophenyl)maleimide.[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for N-(2-nitrophenyl)maleimide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.2 | m | 4H | Aromatic protons (C₆H₄) |

| ~7.1 | s | 2H | Olefinic protons (CH=CH) |

Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for N-(2-nitrophenyl)maleimide

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Carbonyl carbons (C=O) |

| ~148 | Aromatic carbon attached to NO₂ |

| ~135 | Olefinic carbons (CH=CH) |

| ~124 - 134 | Aromatic carbons |

| ~129 | Aromatic carbon attached to the imide nitrogen |

Solvent: CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for N-(2-nitrophenyl)maleimide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1710 | Strong | Symmetric C=O stretch (imide) |

| ~1780 | Strong | Asymmetric C=O stretch (imide) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for N-(2-nitrophenyl)maleimide

| m/z | Interpretation |

| 218 | [M]⁺ (Molecular ion) |

Ionization method: Electron Ionization (EI).

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of N-(2-nitrophenyl)maleimide.

References

Solubility Profile of 1-(2-nitrophenyl)pyrrole-2,5-dione: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the solubility characteristics of 1-(2-nitrophenyl)pyrrole-2,5-dione in common laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development who are working with this compound. This document outlines the expected solubility behavior, provides a detailed experimental protocol for precise determination, and presents a workflow for solubility assessment.

Introduction to this compound

This compound is a derivative of maleimide containing a nitrophenyl group. The physicochemical properties of such compounds, including their solubility, are critical for their application in various research and development settings, such as in the synthesis of more complex molecules and in biological assays. The presence of both a polar nitro group and a relatively non-polar phenyl and pyrrole-dione structure suggests a nuanced solubility profile in different types of solvents.

Quantitative Solubility Data

A study on the closely related compound, 1-(2-bromophenyl)-pyrrole-2,5-dione, demonstrated its solubility in various aqueous binary mixtures, including those with isopropanol, ethanol, N-methyl-2-pyrrolidinone (NMP), and methanol.[1] The data from this study indicates that N-substituted phenyl-pyrrole-2,5-diones are likely to exhibit good solubility in polar aprotic and polar protic solvents.

For illustrative purposes, the following table provides an estimated solubility profile based on general principles of organic chemistry and data from analogous compounds. It is crucial to note that these are not experimentally verified values for this compound and should be confirmed experimentally.

| Solvent | Solvent Type | Estimated Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |

| N-Methyl-2-pyrrolidinone (NMP) | Polar Aprotic | High |

| Acetone | Polar Aprotic | Moderate |

| Acetonitrile | Polar Aprotic | Moderate |

| Ethanol | Polar Protic | Moderate to Low |

| Methanol | Polar Protic | Moderate to Low |

| Isopropanol | Polar Protic | Low |

| Dichloromethane | Non-polar | Low |

| Toluene | Non-polar | Very Low |

| Hexane | Non-polar | Very Low |

| Water | Polar Protic | Very Low |

Experimental Protocol for Solubility Determination

To obtain accurate and reliable quantitative solubility data for this compound, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1]

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Record the temperature at which the solubility was determined.

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Biological Context and Potential Applications

While specific signaling pathways involving this compound are not well-documented, derivatives of pyrrole-2,5-dione have been investigated for a range of biological activities. These include roles as inhibitors of cholesterol absorption and as anti-inflammatory agents.[2] The broader class of pyrrole-containing compounds is known to exhibit antibacterial, antiviral, and anticancer properties.[3][4] The solubility of these compounds is a critical factor in their biological activity and their potential for development as therapeutic agents, as it influences their absorption, distribution, metabolism, and excretion (ADME) properties.

The workflow for investigating the biological activity of such a compound would typically involve initial in vitro screening, followed by more complex cell-based assays and eventually in vivo studies.

Caption: General workflow for biological activity screening.

Conclusion

This technical guide has provided an overview of the solubility of this compound. While specific quantitative data is lacking in the current literature, this document offers a detailed experimental protocol for its determination and a qualitative estimation based on a structurally related compound. Understanding the solubility of this compound is a fundamental prerequisite for its effective use in both chemical and biological research. The provided workflows offer a systematic approach to characterizing its physical properties and exploring its potential biological activities. Researchers are strongly encouraged to perform experimental validation of the solubility in their specific solvent systems of interest.

References

- 1. acs.figshare.com [acs.figshare.com]

- 2. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the biological activity of nitrophenylmaleimides

An In-depth Technical Guide on the Biological Activity of Nitrophenylmaleimides

Introduction

Nitrophenylmaleimides represent a class of organic compounds that merge the electrophilic reactivity of the maleimide ring with the diverse bioactivities conferred by the nitrophenyl moiety. The maleimide scaffold is a well-known Michael acceptor, readily reacting with nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity has made maleimide derivatives essential tools in bioconjugation and as covalent enzyme inhibitors. The nitrophenyl group, a common functional group in medicinal chemistry, is known to be a pharmacophore in a variety of bioactive molecules, contributing to antimicrobial, anticancer, and antiparasitic activities.[1][2][3][4][5][6] The biological activity of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group under hypoxic conditions, which can lead to the formation of cytotoxic reactive oxygen species (ROS) and DNA-damaging intermediates.[4][6] This review synthesizes the available, though limited, literature on nitrophenylmaleimides and extrapolates their potential biological activities based on the well-documented properties of their constituent functional groups.

Potential Biological Activities

While direct and extensive studies on nitrophenylmaleimides are sparse, the known activities of related compounds suggest several potential therapeutic applications.

Antimicrobial Activity

Nitro-containing molecules are foundational to several antimicrobial drugs.[4][5][6] Their mechanism often involves the reduction of the nitro group within microbial cells to produce toxic intermediates that can cause cellular damage and inhibit growth.[4] For instance, nitrated pyrrolomycins have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[5][7] Similarly, various 5-nitro-2-furaldehyde derivatives have been shown to inhibit a broad spectrum of bacteria and fungi.[8] Given this precedent, nitrophenylmaleimides are hypothesized to possess antimicrobial properties, potentially acting through a dual mechanism: covalent modification of essential microbial enzymes via the maleimide group and nitro-reductive stress from the nitrophenyl moiety.

Anticancer Activity

The hypoxic microenvironment of solid tumors provides an ideal setting for the activation of nitro-containing prodrugs.[9] The reduction of the nitro group is more efficient in low-oxygen conditions, allowing for targeted cytotoxicity to cancer cells while sparing healthy, normoxic tissues. Numerous nitrophenyl-containing heterocycles have shown promising anticancer activity. For example, certain 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group have demonstrated moderate to strong cytotoxic activity against pancreatic (PACA2) and lung (A549) cancer cell lines.[3][10] The maleimide portion of the molecule could further enhance anticancer efficacy by covalently inhibiting key proteins involved in cancer cell proliferation and survival, such as kinases or proteases.

Enzyme Inhibition

The maleimide ring is a classic Michael acceptor that forms stable covalent bonds with sulfhydryl groups on cysteine residues. This property makes N-substituted maleimides effective irreversible enzyme inhibitors. While specific enzyme targets for nitrophenylmaleimides have not been extensively reported, related compounds like N-phenylmaleimide derivatives have been shown to modulate the activity of enzymes such as myeloperoxidase (MPO), an enzyme involved in inflammatory processes.[11] It is plausible that nitrophenylmaleimides could be designed as specific covalent inhibitors for enzymes with a reactive cysteine in or near their active site.

Quantitative Data on Related Compounds

Direct quantitative data for the biological activity of nitrophenylmaleimides is not widely available in the literature. However, data from related nitrophenyl derivatives can provide a benchmark for potential efficacy.

Table 1: Cytotoxicity of Nitrophenyl-Containing Heterocycles against Cancer Cell Lines [3][10]

| Compound Class | Compound | Cell Line | IC₅₀ (µM) |

| Tetrahydroisoquinolines | 5h | PACA2 (Pancreatic) | 25.9 |

| Tetrahydroisoquinolines | 3 | PACA2 (Pancreatic) | 53.5 |

| Tetrahydroisoquinolines | 5c | PACA2 (Pancreatic) | 60.1 |

| Tetrahydroisoquinolines | 6b | A549 (Lung) | 34.9 |

| Tetrahydroisoquinolines | 6g | A549 (Lung) | 46.3 |

| Tetrahydroisoquinolines | 6d | A549 (Lung) | 57.6 |

Data extracted from studies on nitrophenyl-containing tetrahydroisoquinolines, not nitrophenylmaleimides. This data is presented for comparative context.

Experimental Protocols

The evaluation of the biological activity of nitrophenylmaleimides would involve standard assays for cytotoxicity, antimicrobial activity, and enzyme inhibition.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells (e.g., A549 or PACA2) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Nitrophenylmaleimide derivatives are dissolved in DMSO to create stock solutions and then diluted in cell culture medium to various concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.

-

MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. Mitochondrial dehydrogenases in living cells convert the yellow MTT to a purple formazan.

-

Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[12][13]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Inoculum Preparation: A standardized suspension of the test bacterium or fungus is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Compound Dilution: The nitrophenylmaleimide compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control (microbe, no compound) and a negative control (broth, no microbe) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay

This protocol provides a general framework for assessing enzyme inhibition using a chromogenic substrate.

-

Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Dissolve the enzyme, the chromogenic substrate, and the nitrophenylmaleimide inhibitor in the buffer.

-

Assay Procedure: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the inhibitor. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes) to permit binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Kinetic Measurement: Immediately measure the absorbance of the product at regular intervals using a microplate reader. The rate of the reaction is determined from the initial linear portion of the absorbance vs. time curve.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor. Determine the IC₅₀ value. To elucidate the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of both the substrate and the inhibitor.[14][15]

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for screening nitrophenylmaleimides and a hypothetical mechanism of action.

Caption: Workflow for the discovery and characterization of bioactive nitrophenylmaleimides.

Caption: Hypothesized dual-action mechanism of nitrophenylmaleimides in target cells.

References

- 1. Maleimide, N-(o-nitrophenyl)- | C10H6N2O4 | CID 18097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

The Genesis and Evolution of N-Aryl Maleimides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl maleimides represent a pivotal class of compounds at the intersection of chemistry, biology, and medicine. Characterized by a maleimide ring directly attached to an aryl substituent, these molecules have garnered significant attention for their unique reactivity and versatile applications. Initially explored in polymer chemistry, their journey has led them to become indispensable tools in bioconjugation and the rational design of covalent inhibitors. This technical guide provides an in-depth exploration of the discovery, history, and core methodologies associated with N-aryl maleimide compounds, offering a comprehensive resource for professionals in the field.

Discovery and Historical Development

The history of N-aryl maleimides is rooted in the broader development of maleimide chemistry. The parent compound, maleimide, has been known for over a century. However, the specific focus on N-substituted maleimides, particularly N-aryl derivatives, gained momentum in the mid-20th century. One of the earliest widespread methods for their synthesis involves a two-step process: the reaction of an aniline with maleic anhydride to form an N-arylmaleamic acid intermediate, followed by cyclodehydration.[1][2] This fundamental approach laid the groundwork for the synthesis of a diverse array of N-aryl maleimide analogs.

Initially, their applications were predominantly in polymer science, where they were utilized as monomers for the creation of thermostable polymers.[1] However, the intrinsic reactivity of the maleimide's carbon-carbon double bond as a Michael acceptor soon caught the attention of biochemists.[1] This reactivity, particularly towards the thiol group of cysteine residues in proteins, opened the door to their use in bioconjugation.

A significant turning point in the application of N-aryl maleimides came with the advent of antibody-drug conjugates (ADCs). The ability to selectively and stably link potent cytotoxic drugs to monoclonal antibodies required robust and reliable conjugation chemistries. While N-alkyl maleimides were initially employed, their conjugates were found to be susceptible to a retro-Michael reaction, leading to premature drug release.[3] This limitation paved the way for the exploration of N-aryl maleimides. Research demonstrated that the electron-withdrawing nature of the aryl group accelerates the hydrolysis of the thiosuccinimide ring formed upon conjugation.[3][4] This ring-opening event results in a stable succinamic acid thioether, effectively preventing the reverse reaction and enhancing the in vivo stability of the ADC.[3]

More recently, the unique reactivity of N-aryl maleimides has been harnessed in the field of covalent drug discovery. By incorporating an N-aryl maleimide "warhead" into a ligand that binds to a specific biological target, researchers can create inhibitors that form a permanent covalent bond with a nucleophilic amino acid residue, often a cysteine, in the target protein. This approach has been particularly fruitful in the development of kinase inhibitors, for example, targeting the epidermal growth factor receptor (EGFR) in cancer therapy.[5][6]

Synthesis of N-Aryl Maleimides: A Methodological Overview

The most prevalent and historically significant method for the synthesis of N-aryl maleimides is a two-step procedure starting from maleic anhydride and a corresponding aniline.

Two-Step Synthesis from Maleic Anhydride and Aniline

This classical method involves two distinct chemical transformations:

-

Formation of the N-Arylmaleamic Acid Intermediate: Aniline or a substituted aniline is reacted with maleic anhydride in a suitable solvent, such as diethyl ether, at room temperature. This reaction is typically high-yielding, proceeding via acylation of the aniline.[2][7]

-

Cyclodehydration to the N-Aryl Maleimide: The resulting N-arylmaleamic acid is then cyclized to the corresponding maleimide. This is commonly achieved by heating the intermediate with a dehydrating agent, such as acetic anhydride, in the presence of a catalyst like sodium acetate.[2][7][8]

Two-step synthesis of N-aryl maleimides.

Alternative Synthetic Routes

While the two-step method is widely used, other approaches have been developed, including:

-

One-Pot Syntheses: Methods that combine the two steps into a single reaction vessel have been reported, often utilizing azeotropic distillation to remove the water formed during cyclization.[9]

-

Reagents for Milder Cyclization: To avoid the harsh conditions of high-temperature acetic anhydride, alternative reagents for the cyclization of N-arylmaleamic acids have been explored, such as acetyl chloride/triethylamine and triphenylphosphine/bromotrichloromethane.[10]

Quantitative Data on N-Aryl Maleimide Synthesis and Reactivity

The following tables summarize key quantitative data related to the synthesis and reactivity of N-aryl maleimides, providing a basis for experimental design and comparison.

Table 1: Representative Yields for the Two-Step Synthesis of N-Aryl Maleimides

| Step | Reagents and Conditions | Yield Range (%) | Reference |

| N-Arylmaleamic Acid Formation | Aniline, Maleic Anhydride, Diethyl Ether, RT | 87 - 95 | [7] |

| Cyclodehydration | Acetic Anhydride, Sodium Acetate, Reflux | 79 - 93 | [7] |

| Overall (N-Phenylmaleimide) | 75 - 80 | [2] |

Table 2: Comparative Reactivity and Stability of Maleimide Conjugates

| Parameter | N-Alkyl Maleimide Conjugate | N-Aryl Maleimide Conjugate | N-Fluorophenyl Maleimide Conjugate | Reference |

| Thiol Reaction Rate (relative to N-Alkyl) | 1x | ~2.5x faster | - | [7] |

| Unconjugated Maleimide Hydrolysis t½ (pH 7.4) | ~5.5x slower than N-Phenyl | ~55 min | ~28 min | [11] |

| Thiosuccinimide Hydrolysis t½ (pH 7.4, 37°C) | 27 h | 1.5 h | 0.7 h | [11] |

| Deconjugation in Serum (7 days, 37°C) | 35 - 67% | < 20% | < 20% | [4] |

Experimental Protocols

Detailed Protocol for the Synthesis of N-Phenylmaleimide

This protocol is adapted from a well-established procedure.[2]

A. Maleanilic acid

-

In a 5-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 L of diethyl ether.

-

Once the maleic anhydride has dissolved, add a solution of 186 g (2 moles) of aniline in 200 mL of ether through the dropping funnel.

-

Stir the resulting thick suspension at room temperature for 1 hour.

-

Cool the mixture to 15–20°C in an ice bath.

-

Collect the product by suction filtration. The resulting cream-colored powder (maleanilic acid) can be used in the next step without further purification. The expected yield is 371–374 g (97–98%).

B. N-Phenylmaleimide

-

In a 2-L Erlenmeyer flask, combine 670 mL of acetic anhydride and 65 g of anhydrous sodium acetate.

-

Add the 316 g of maleanilic acid obtained in the previous step.

-

Dissolve the suspension by swirling and heating on a steam bath for 30 minutes.

-

Cool the reaction mixture in a cold water bath and then pour it into 1.3 L of ice water.

-

Collect the precipitated product by suction filtration.

-

Wash the product three times with 500-mL portions of ice-cold water and once with 500 mL of petroleum ether.

-

Dry the product. The expected yield of crude N-phenylmaleimide is 214–238 g (75–80%).

General Protocol for Bioconjugation of an N-Aryl Maleimide to a Cysteine-Containing Peptide

This protocol provides a general framework for the conjugation of N-aryl maleimides to peptides.[12]

-

Peptide Preparation: Dissolve the cysteine-containing peptide in a degassed buffer at a pH of 6.5-7.5 (e.g., phosphate-buffered saline, PBS). The peptide concentration is typically in the range of 1-10 mg/mL.

-

Reduction of Disulfide Bonds (if necessary): If the peptide contains disulfide bonds, add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 1-5 mM. Incubate at room temperature for 30-60 minutes.

-

Maleimide Reagent Preparation: Immediately before use, dissolve the N-aryl maleimide reagent in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add the N-aryl maleimide stock solution to the peptide solution to achieve a 10-20 fold molar excess of the maleimide.

-

Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle mixing.

-

Purification: Purify the resulting conjugate using methods such as size-exclusion chromatography, dialysis, or HPLC to remove unreacted maleimide and other reagents.

Experimental workflow for bioconjugation.

N-Aryl Maleimides in Action: Key Reactions and Pathways

The Thiol-Maleimide Michael Addition

The cornerstone of N-aryl maleimide utility in bioconjugation is the Michael addition reaction with a thiol, typically the side chain of a cysteine residue. This reaction is highly selective for thiols at a pH range of 6.5-7.5.[13]

Michael addition of a thiol to an N-aryl maleimide.

Hydrolysis of the Thiosuccinimide Adduct

A key feature distinguishing N-aryl from N-alkyl maleimides is the rapid hydrolysis of the thiosuccinimide adduct. This ring-opening reaction forms a stable succinamic acid thioether, which is resistant to the retro-Michael reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. kinampark.com [kinampark.com]

- 5. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. US5136052A - Process for the manufacture of n-phenylmaleimide - Google Patents [patents.google.com]

- 10. iosrjournals.org [iosrjournals.org]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. vectorlabs.com [vectorlabs.com]

Synthesis of 1-(2-nitrophenyl)pyrrole-2,5-dione from Maleic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 1-(2-nitrophenyl)pyrrole-2,5-dione, a member of the N-arylmaleimide class of compounds which are of significant interest as intermediates in drug development and as photoinitiators for free-radical polymerization. The synthesis is a well-established two-step process commencing with the reaction of maleic anhydride and 2-nitroaniline. This process involves the formation of an intermediate maleamic acid, followed by a cyclodehydration to yield the target maleimide.

Core Synthesis Pathway

The synthesis proceeds via two distinct, sequential reactions:

-

N-(2-nitrophenyl)maleamic Acid Formation: An acylation reaction where the primary amine of 2-nitroaniline nucleophilically attacks the carbonyl carbon of maleic anhydride, leading to the opening of the anhydride ring to form the corresponding N-substituted maleamic acid.

-

Cyclodehydration: The intramolecular dehydration of the maleamic acid intermediate to form the stable five-membered pyrrole-2,5-dione ring. This step is typically facilitated by chemical dehydrating agents.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |

| 1 | N-(2-nitrophenyl)maleamic acid | C₁₀H₈N₂O₅ | 236.18 | 2-nitroaniline, Maleic anhydride | DMF | 25 | 3 | 70 | 145 |

| 2 | This compound | C₁₀H₆N₂O₄ | 218.17 | N-(2-nitrophenyl)maleamic acid, H₂SO₄, P₂O₅ | - | 65 | 3 | 70 | 192 |

Experimental Protocols

The protocols provided below are based on established laboratory procedures for the synthesis of N-substituted maleimides.[1]

Step 1: Synthesis of N-(2-nitrophenyl)maleamic acid

Materials:

-

2-Nitroaniline (13.8 g, 0.1 mol)

-

Maleic anhydride (9.8 g, 0.1 mol)

-

N,N-Dimethylformamide (DMF, 30 mL)

-

Methanol (for recrystallization)

-

Crushed ice

-

Standard laboratory glassware

Procedure:

-

In a suitable reaction vessel, dissolve 13.8 g of 2-nitroaniline and 9.8 g of maleic anhydride in 30 mL of DMF.

-

Stir the resulting solution at 25°C for a period of 3 hours.

-

Upon completion of the reaction, pour the mixture into a beaker containing crushed ice to precipitate the product.

-

Collect the resulting yellow solid precipitate by vacuum filtration.

-

The crude product can be purified by recrystallization from methanol to yield pure N-(2-nitrophenyl)maleamic acid.[1]

-

Dry the purified product under vacuum. The expected yield is approximately 70% with a melting point of 145°C.[1]

Step 2: Synthesis of this compound

Materials:

-

N-(2-nitrophenyl)maleamic acid (from Step 1)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Phosphorus Pentoxide (P₂O₅)

-

Ethanol (for recrystallization)

-

Ice water

-

Standard laboratory glassware

Procedure:

-

Treat the N-(2-nitrophenyl)maleamic acid obtained from the previous step with a mixture of concentrated H₂SO₄ and P₂O₅.

-

Stir the reaction mixture at 65°C for 3 hours to effect cyclodehydration.[1]

-

After the reaction period, cool the mixture and carefully pour it into ice water to precipitate the crude product.

-

Filter the yellow precipitate and wash it thoroughly with water.

-

Purify the crude this compound by recrystallization from ethanol.

-

Dry the final product. The expected yield is approximately 70% with a melting point of 192°C.[1]

Visualized Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis.

Caption: Workflow for the two-step synthesis of this compound.

References

The Pyrrole-2,5-Dione Scaffold: A Privileged Structure in Modern Pharmacology

A Technical Guide for Researchers and Drug Development Professionals on the Pharmacological Applications, Mechanisms of Action, and Experimental Evaluation of Pyrrole-2,5-Dione Derivatives.

The 1H-pyrrole-2,5-dione, commonly known as the maleimide core, is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, particularly the electrophilic double bond, make it a versatile building block for the synthesis of a wide array of pharmacologically active compounds. These derivatives have demonstrated potent and diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides an in-depth overview of the current research, presenting quantitative data, detailing key experimental protocols, and visualizing the complex biological pathways modulated by these promising therapeutic agents.

Anticancer Applications

Pyrrole-2,5-dione derivatives have emerged as a prominent class of anticancer agents, primarily due to their ability to function as covalent inhibitors of key enzymes involved in cancer progression, particularly protein kinases. Their mechanism often involves the Michael addition reaction between the electron-deficient double bond of the maleimide ring and the thiol group of cysteine residues within the active sites of target proteins.

Mechanism of Action: Kinase Inhibition

A primary anticancer mechanism of maleimide derivatives is the inhibition of various protein kinases that are critical for tumor cell proliferation, survival, and metastasis. Glycogen Synthase Kinase 3β (GSK-3β) and Mitogen-Activated Protein Kinases (MAPKs) are notable targets.

GSK-3β Signaling Pathway Inhibition: GSK-3β is a serine/threonine kinase that is overactive in many cancers. It plays a role in cell proliferation, apoptosis, and differentiation.[1][2] Maleimide-based inhibitors can covalently bind to cysteine residues in the ATP-binding pocket of GSK-3β, leading to its inactivation. This inhibition can arrest the cell cycle and induce a differentiated phenotype in cancer cells.[3]

MAPK Signaling Pathway Modulation: The JNK and p38 MAPK pathways are stress-activated protein kinases involved in cellular responses to stimuli like cytotoxic drugs and environmental stress, often leading to apoptosis.[4][5] Certain dicarboximide derivatives, structurally related to maleimides, have been shown to activate JNK and p38 kinases in leukemia cells, suggesting their involvement in inducing apoptosis.[6]

Quantitative Data: Anticancer Activity

The cytotoxic potential of various pyrrole-2,5-dione derivatives has been evaluated against a range of human cancer cell lines. The 50% inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

| Compound Class | Specific Derivative(s) | Target/Cell Line(s) | IC₅₀ (µM) | Reference(s) |

| Kinase Inhibitors | LY2090314 (bis(aryl)maleimide) | GSK-3α / GSK-3β (enzyme) | 0.0015 / 0.0009 | [7] |

| 3,4-diaryl-maleimide (SB-216763) | GSK-3α (enzyme) | 0.034 | ||

| 3-anilino-4-arylmaleimides | SLK / STK10 (enzyme) | Nanomolar range | ||

| 3,4-Diarylthiolated Maleimides | Compound 4a | H520 (Lung Cancer) | 10.4 | [8][9] |

| Compound 4a | H1299 (Lung Cancer) | 9.98 | [8][9] | |

| Compound 4c | H520 (Lung Cancer) | 10.1 | [8][9] | |

| Compound 4c | H1299 (Lung Cancer) | 10.5 | [8][9] | |

| Compound 4h | H520 (Lung Cancer) | 10.2 | [8][9] | |

| Compound 4h | H1299 (Lung Cancer) | 11.1 | [8][9] | |

| Dicarboximide Derivatives | Compound 1e | K562, MOLT4, HeLa | 3.2, 5.8, 8.0 | [6] |

| Bis-indole Maleimides | Related Bis-indole Maleimide 1 | HCT116, RPMI 8226 | 0.6 - 1.6 | [3] |

| Related Pyrrole Derivative 22 | MCF-7 (Breast Cancer) | 0.015 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of pharmacological agents.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Workflow Visualization:

Detailed Methodology:

-

Cell Culture: Seed cancer cells (e.g., H1299, MCF-7) into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of appropriate culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a blank control (medium only). Incubate the plate for an additional 48 to 72 hours.

-

MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Applications

Inflammation is a complex biological response implicated in numerous diseases. Pyrrole-2,5-dione derivatives have shown significant potential as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory cascade.

Mechanism of Action: COX and NF-κB Inhibition

Cyclooxygenase (COX) Inhibition: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some pyrrole derivatives act as potent inhibitors of these enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[4][6][10][11][12]

NF-κB Signaling Pathway Inhibition: Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[13][14] The pathway is typically activated by stimuli such as lipopolysaccharide (LPS). Maleimide derivatives can inhibit this pathway at various stages, including preventing the degradation of the IκBα inhibitor, thereby blocking the nuclear translocation of the active p50/p65 NF-κB subunit.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory efficacy of these compounds is often quantified by their ability to inhibit COX enzymes or reduce the production of inflammatory mediators in cell-based assays.

| Compound Class | Specific Derivative(s) | Target/Assay | IC₅₀ (µM) | Reference(s) |

| Pyrrole-Cinnamate Hybrids | Hybrid 5 | COX-2 (ovine) | 0.55 | [12] |

| Hybrid 5 | LOX (soybean) | 30 | [12] | |

| Hybrid 6 | COX-2 (ovine) | 7.0 | [12] | |

| Hybrid 6 | LOX (soybean) | 27.5 | [12] | |

| 4,5-Diarylpyrroles | Nitrile 3c | J774 Macrophage COX-2 | 0.0022 | [6] |

| Aldehyde 1b | J774 Macrophage COX-2 | 0.0095 | [6] | |

| Pyrrolo[3,4-c]pyridinediones | Compound A | COX-1 (enzymatic) | Stronger than Meloxicam | [10] |

| Compound C | COX-2 (enzymatic) | Higher activity than Meloxicam | [10] |

Experimental Protocol: Inhibition of Cytokine Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with LPS.

Principle: LPS, a component of Gram-negative bacteria cell walls, activates macrophages (e.g., RAW 264.7 cell line) to produce and secrete pro-inflammatory cytokines. The concentration of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

-

Cell Culture: Plate RAW 264.7 macrophage cells in a 12-well or 24-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the pyrrole-2,5-dione test compounds for 1-2 hours prior to stimulation.

-

Stimulation: Add LPS (e.g., 100 ng/mL) to the wells (except for the unstimulated control) to induce an inflammatory response.

-

Incubation: Incubate the plates for 16-24 hours at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatant.

-

Cytokine Quantification (ELISA): Measure the concentration of TNF-α, IL-6, or other cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value for each compound.

Antimicrobial Applications

The maleimide scaffold is a promising framework for the development of novel antimicrobial agents.[6] The reactivity of the maleimide core with thiol groups is a key mechanism for their biological activity, as they can interact with essential cysteine-containing enzymes in bacteria and fungi, disrupting cellular processes and leading to cell death.

Quantitative Data: Antimicrobial Activity

The antimicrobial potency is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Specific Derivative(s) | Microorganism(s) | MIC (µg/mL) | Reference(s) |

| N-substituted Maleimides | Neutral Maleimides (1-10) | Various Fungi (e.g., C. albicans) | 0.5 - 4 | [7] |

| Compound 1 | S. aureus | 1 - 128 (structure dependent) | [7] | |

| N-(4-bromophenyl)maleimide 8 | E. coli | Low activity | [7] | |

| Phthalimide Derivatives | Compound A₁B | E. coli | 16 | [3] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.

Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound and perform two-fold serial dilutions in a 96-well plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). This typically results in 100 µL per well.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the diluted compound, bringing the final volume to 200 µL. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a plate reader to measure optical density.

Conclusion and Future Outlook

The pyrrole-2,5-dione scaffold is a remarkably versatile and pharmacologically privileged structure. Its derivatives have demonstrated significant therapeutic potential across multiple domains, including oncology, inflammation, and infectious diseases. The ability to act as covalent inhibitors provides a powerful mechanism for achieving high potency and selectivity. Future research should focus on optimizing the pharmacokinetic and safety profiles of these compounds, exploring novel derivatives through combinatorial chemistry and structure-based design, and further elucidating their complex mechanisms of action. The continued investigation of pyrrole-2,5-dione derivatives holds great promise for the development of next-generation therapeutics to address significant unmet medical needs.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 3. Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiinflammatory 4,5-diarylpyrroles. 2. Activity as a function of cyclooxygenase-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. iris.unina.it [iris.unina.it]

- 7. tandfonline.com [tandfonline.com]

- 8. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Molecular weight and formula of 1-(2-nitrophenyl)pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological activities of 1-(2-nitrophenyl)pyrrole-2,5-dione, a compound of interest in medicinal chemistry and drug development.

Core Compound Data

| Property | Value |

| Molecular Formula | C₁₀H₆N₂O₄ |

| Molecular Weight | 218.17 g/mol |

| IUPAC Name | 1-(2-nitrophenyl)-1H-pyrrole-2,5-dione |

| Synonyms | N-(2-nitrophenyl)maleimide |

| CAS Number | 33265-60-0 |

| Appearance | Expected to be a solid |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of N-substituted maleimides.[1]

Step 1: Synthesis of N-(2-nitrophenyl)maleamic acid

-

In a suitable reaction vessel, dissolve 1 mole of 2-nitroaniline in a minimal amount of a suitable solvent (e.g., N,N-dimethylformamide).

-

To this solution, add 1 mole of maleic anhydride portion-wise while stirring at room temperature (25°C).

-

Continue stirring the reaction mixture for approximately 3 hours.

-

Pour the reaction mixture into crushed ice with continuous stirring.

-

Collect the resulting precipitate by filtration and wash with cold water.

-

Dry the solid under a vacuum to yield N-(2-nitrophenyl)maleamic acid.

Step 2: Cyclodehydration to this compound

-

Suspend the dried N-(2-nitrophenyl)maleamic acid in acetic anhydride containing a catalytic amount of anhydrous sodium acetate.

-

Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-